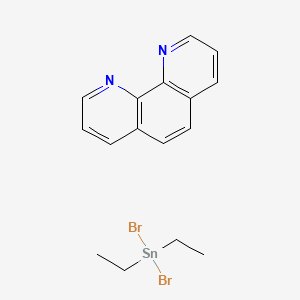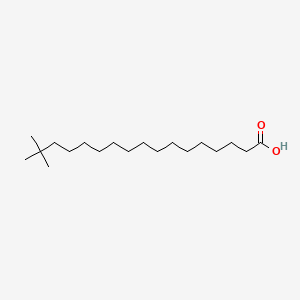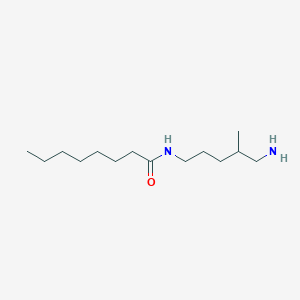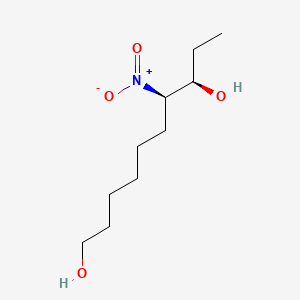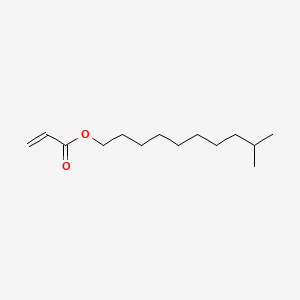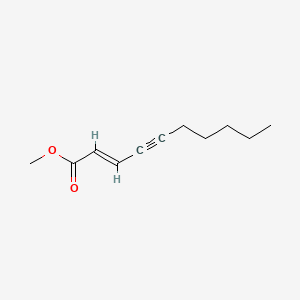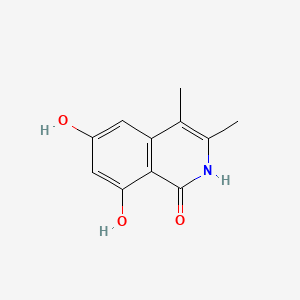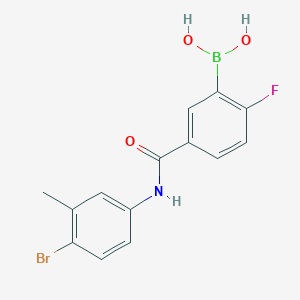
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is an organic compound that features a boronic acid group attached to a fluorobenzene ring, which is further substituted with a bromo-methylphenylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-methylphenylamine, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenylamine.
Carbamoylation: The brominated product is then reacted with phosgene or a similar carbamoylating agent to form 4-bromo-3-methylphenylcarbamoyl chloride.
Coupling Reaction: The carbamoyl chloride is coupled with 2-fluorobenzeneboronic acid under Suzuki-Miyaura cross-coupling conditions, typically using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 5-(3-Methylphenylcarbamoyl)-2-fluorobenzeneboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The fluorobenzene ring and carbamoyl group contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 2-Fluorobenzeneboronic acid
- 4-Bromo-3-methylphenylcarbamoyl chloride
Uniqueness
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a boronic acid group and a fluorobenzene ring allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C14H12BBrFNO3 |
|---|---|
分子量 |
351.97 g/mol |
IUPAC 名称 |
[5-[(4-bromo-3-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BBrFNO3/c1-8-6-10(3-4-12(8)16)18-14(19)9-2-5-13(17)11(7-9)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
InChI 键 |
ONDWTWIQDWLZLY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


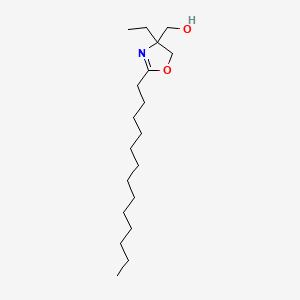
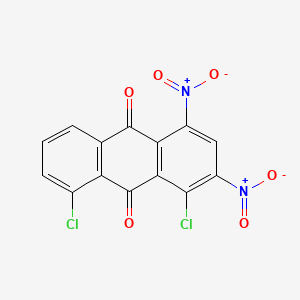
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
